4-[4-(benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
Properties
IUPAC Name |
3-methyl-4-(4-phenylmethoxyphenyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-12-17-18-16(20)19(12)14-7-9-15(10-8-14)21-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZOKVGKYYGFHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N1C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the following steps:
Formation of the benzyloxyphenyl intermediate: This step involves the reaction of benzyl alcohol with phenol in the presence of a suitable catalyst to form benzyloxybenzene.
Cyclization to form the triazolone ring: The benzyloxybenzene intermediate is then reacted with hydrazine and acetic acid to form the triazolone ring. The reaction conditions usually involve heating the mixture to a specific temperature to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted triazolone derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that triazole derivatives exhibit potent anticancer activities. The compound has been shown to inhibit the proliferation of various cancer cell lines. Studies have demonstrated that it induces apoptosis through mechanisms such as cell cycle arrest and intrinsic pathway activation.
Case Study:
A study conducted on the efficacy of this compound against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines revealed IC50 values of 15 µM and 20 µM respectively, indicating significant potency in inducing apoptosis and inhibiting cell growth.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Apoptosis induction |
| MCF-7 (Breast) | 20 | Cell cycle arrest |
| A549 (Lung) | 25 | Intrinsic pathway activation |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against a range of bacterial strains. Its structural features enhance its lipophilicity, which may improve membrane permeability and bioactivity against pathogens.
Case Study:
In vitro studies demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.
Neuropharmacological Effects
The presence of the triazole ring suggests potential neuropharmacological applications. Similar compounds have been studied for their effects on neurotransmitter systems, indicating possible anxiolytic or antidepressant properties.
Mechanism of Action
The mechanism of action of 4-[4-(benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolone derivatives exhibit diverse biological activities depending on substituents at positions 4 and 5. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Triazolone Derivatives
Key Comparisons:
Substituent Effects on Lipophilicity :
- The benzyloxy group in the target compound increases lipophilicity (logP ~3.2) compared to W112’s heptyloxy group (logP ~4.5), which has a longer alkyl chain. This difference impacts membrane permeability and bioavailability .
- GSK2194069’s benzofuran and pyrrolidinyl groups introduce higher complexity and target specificity, making it a potent enzyme inhibitor .
Biological Activities: W112 demonstrates neuroprotection in Alzheimer’s models by reducing tau hyperphosphorylation and pro-inflammatory cytokines (TNF-α, IL-6) via MAPK/NF-κB pathways. Its heptyloxy chain may enhance blood-brain barrier penetration . Antimicrobial triazolones (e.g., Compound 8) show activity against Gram-positive bacteria, suggesting that electron-withdrawing groups (e.g., indolyl) enhance microbial target binding .
Synthetic Methodologies :
- The target compound can be synthesized via condensation of 4-(benzyloxy)benzaldehyde with methyl-substituted triazolone precursors, similar to methods used for W112 (aromatic aldehyde treatment) .
- Posaconazole, a triazole antifungal, employs multistep synthesis with piperazine and fluorophenyl groups, highlighting the role of substituent diversity in drug design .
Thermodynamic Stability: Triazolones with bulky substituents (e.g., GSK2194069) exhibit higher metabolic stability due to steric hindrance against enzymatic degradation . The target compound’s methyl group may improve stability compared to non-alkylated analogs .
Research Findings and Implications
- Neuroprotection : W112’s efficacy in Alzheimer’s models suggests triazolones with alkoxy substituents are promising for CNS disorders. The target compound’s benzyloxy group could be optimized for enhanced brain uptake .
- Antimicrobial Potential: Substituents like indolyl or chlorophenyl (as in and ) correlate with Gram-positive activity, guiding future modifications of the target compound .
- Enzyme Inhibition : GSK2194069’s success as a β-ketoacyl-ACP reductase inhibitor underscores the importance of aromatic and heterocyclic substituents in targeting metabolic pathways .
Biological Activity
The compound 4-[4-(benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS No. 860786-34-1) is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H15N3O2
- Molecular Weight : 281.31 g/mol
- Structure : The compound features a triazole ring substituted with a benzyloxyphenyl group and a methyl group, contributing to its unique biological properties.
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. For instance, studies indicate that compounds similar to this compound demonstrate effectiveness against various bacterial strains. The structure-activity relationship (SAR) suggests that modifications in the phenyl and triazole moieties can enhance antimicrobial potency.
Antioxidant Activity
Triazole derivatives have been reported to possess antioxidant properties. The presence of the benzyloxy group in this compound may contribute to scavenging free radicals and reducing oxidative stress in biological systems. This activity is crucial for potential applications in preventing oxidative damage in cells.
Inhibition of Enzymes
The compound's structural features suggest potential inhibition of key enzymes involved in various metabolic pathways. For example, derivatives of triazoles have been investigated as inhibitors of monoamine oxidase (MAO), which plays a role in neurodegenerative diseases. Preliminary studies indicate that similar compounds show selective inhibition towards MAO B over MAO A, suggesting therapeutic potential in treating conditions like Parkinson's disease .
Study on Enzyme Inhibition
A study focused on related triazole compounds demonstrated significant inhibition of MAO B with IC50 values in the low nanomolar range (1.4–4.6 nM). The most potent derivative showed a quasitotal selectivity for MAO B with an IC50 of 1.4 nM and an ED50 of 0.56 mg/kg when administered orally . Such findings highlight the potential of triazole derivatives in developing treatments for neurological disorders.
Anticancer Activity
Another area of investigation is the anticancer activity of triazole derivatives. Research has shown that certain triazole compounds exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from triazoles have shown significant activity against colon carcinoma and breast cancer cell lines with IC50 values ranging from 6.2 μM to 43.4 μM . These findings underscore the potential for further development into anticancer agents.
Data Summary
Q & A
Q. What are the optimized synthetic routes for 4-[4-(benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via condensation of substituted benzaldehyde derivatives with hydrazine precursors under reflux in ethanol or methanol. For example, microwave-assisted synthesis (e.g., 3 hours at 80°C) significantly improves yields (up to 99%) compared to conventional reflux methods (37–81%) by reducing side reactions . Key factors include:
- Solvent choice : Ethanol/water mixtures enhance recrystallization purity .
- Catalysts : Glacial acetic acid facilitates Schiff base formation during intermediate steps .
- Purification : Recrystallization from dimethyl sulfoxide/water (1:2) or ethanol yields high-purity products .
Table 1 : Representative Yields and Conditions
| Method | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Conventional reflux | Ethanol | 4–5 | 37–81 | |
| Microwave-assisted | Ethanol/DMSO | 3 | 99 |
Q. Which spectroscopic techniques are critical for characterizing this triazolone derivative?
- Methodological Answer : Structural confirmation requires:
Q. How is the antimicrobial activity of this compound evaluated, and what substituents enhance efficacy?
- Methodological Answer : Antimicrobial screening follows CLSI guidelines using agar dilution or broth microdilution. Key findings:
Q. What are the challenges in achieving reproducibility in synthesis, and how can they be addressed?
- Methodological Answer : Common issues include:
Q. How does the benzyloxy group influence the compound’s physicochemical properties?
- Methodological Answer : The benzyloxy moiety increases lipophilicity (logP ~2.8), improving membrane permeability. This is confirmed via HPLC retention time shifts in polar vs. non-polar mobile phases .
Advanced Research Questions
Q. What computational methods are used to predict electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets calculates:
Q. How can structural analogs be designed to target specific enzymes (e.g., α-amylase or fatty acid synthase)?
- Methodological Answer : Rational design involves:
Q. What strategies resolve contradictions in bioactivity data across different studies?
- Methodological Answer : Discrepancies arise from:
Q. How do solvent effects and crystal packing influence XRD data interpretation?
- Methodological Answer : Single-crystal XRD requires:
Q. What are the limitations of current SAR studies, and how can machine learning address them?
- Methodological Answer :
Traditional SAR lacks predictive power for novel scaffolds. Solutions include: - QSAR models : Train on datasets with >100 analogs (R² >0.85) using descriptors like molar refractivity and dipole moment .
- Deep learning : Generative adversarial networks (GANs) propose derivatives with optimized logD and pKa .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
